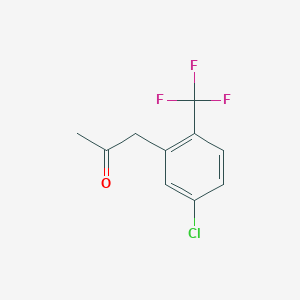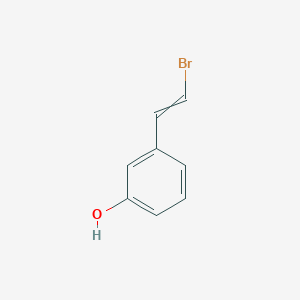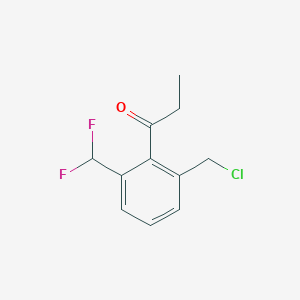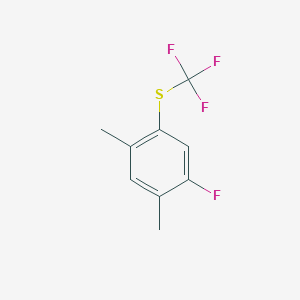
1,5-Dimethyl-2-fluoro-4-(trifluoromethylthio)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,5-Dimethyl-2-fluoro-4-(trifluoromethylthio)benzene: is an organic compound characterized by the presence of fluorine and trifluoromethylthio groups attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process involves the use of specific reagents and catalysts to achieve the desired substitution on the benzene ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and distillation to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 1,5-Dimethyl-2-fluoro-4-(trifluoromethylthio)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reaction conditions and reagents used.
Reduction: Reduction reactions can modify the functional groups attached to the benzene ring.
Substitution: The compound can participate in substitution reactions where one or more substituents on the benzene ring are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenation reactions may use reagents like chlorine or bromine in the presence of a catalyst.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups onto the benzene ring.
Applications De Recherche Scientifique
Chemistry: 1,5-Dimethyl-2-fluoro-4-(trifluoromethylthio)benzene is used as a building block in organic synthesis. Its unique functional groups make it valuable for creating more complex molecules.
Biology and Medicine: In medicinal chemistry, this compound may be explored for its potential as a pharmacophore, a part of a molecule responsible for its biological activity. The presence of fluorine and trifluoromethylthio groups can enhance the compound’s metabolic stability and bioavailability.
Industry: The compound’s properties make it useful in the development of new materials, such as polymers and coatings, where its chemical stability and reactivity are advantageous.
Mécanisme D'action
The mechanism of action of 1,5-Dimethyl-2-fluoro-4-(trifluoromethylthio)benzene depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of fluorine and trifluoromethylthio groups can influence the compound’s binding affinity and selectivity for these targets.
Comparaison Avec Des Composés Similaires
1,5-Dimethyl-2-fluorobenzene: Lacks the trifluoromethylthio group, resulting in different chemical properties and reactivity.
1,5-Dimethyl-4-(trifluoromethylthio)benzene: Lacks the fluorine atom, which can affect its chemical behavior and applications.
2-Fluoro-4-(trifluoromethylthio)benzene: Lacks the dimethyl groups, leading to variations in its physical and chemical properties.
Uniqueness: 1,5-Dimethyl-2-fluoro-4-(trifluoromethylthio)benzene is unique due to the combination of fluorine and trifluoromethylthio groups on the benzene ring. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications in research and industry.
Propriétés
Formule moléculaire |
C9H8F4S |
|---|---|
Poids moléculaire |
224.22 g/mol |
Nom IUPAC |
1-fluoro-2,4-dimethyl-5-(trifluoromethylsulfanyl)benzene |
InChI |
InChI=1S/C9H8F4S/c1-5-3-6(2)8(4-7(5)10)14-9(11,12)13/h3-4H,1-2H3 |
Clé InChI |
BZQCFCGJWQDFAY-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1F)SC(F)(F)F)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


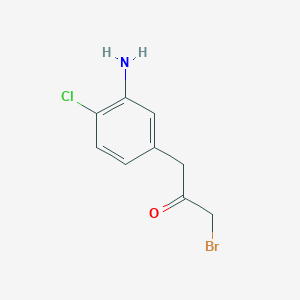
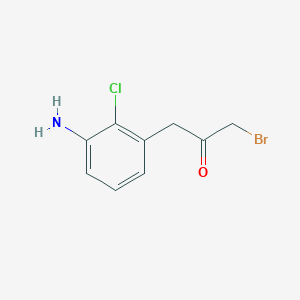
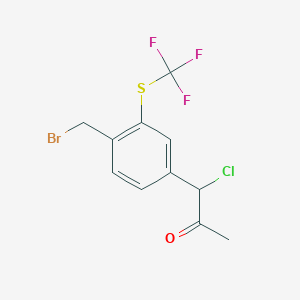
![(E)-3-(5-Bromo-1H-benzo[d]imidazol-4-yl)acrylic acid](/img/structure/B14058165.png)
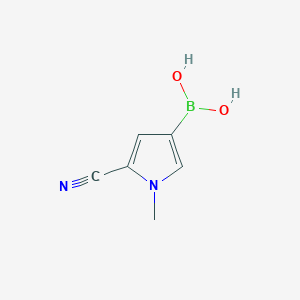
![(3AS,4S,6R,6aS)-6-((tert-butyldimethylsilyl)oxy)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxole-4-carbaldehyde](/img/structure/B14058174.png)



